molecular formula C12H14N4O B14876122 6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one

6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one

Cat. No.: B14876122
M. Wt: 230.27 g/mol
InChI Key: BWLIUMAWBWXWLQ-UHFFFAOYSA-N
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Description

6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one typically involves the reaction of ethyl-substituted pyrimidinone with pyridin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base or acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidinones.

Scientific Research Applications

6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one
  • 6-ethyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(3H)-one
  • 6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-5(3H)-one

Uniqueness

6-ethyl-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the ethyl group and the pyridin-4-ylmethylamine moiety distinguishes it from other similar compounds and may confer unique properties.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-ethyl-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H14N4O/c1-2-10-7-11(17)16-12(15-10)14-8-9-3-5-13-6-4-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17)

InChI Key

BWLIUMAWBWXWLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)NCC2=CC=NC=C2

Origin of Product

United States

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